

Comparative Guide: Melting Point & Structural Analysis of Brominated Aminophenol Isomers

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Compound of Interest

Compound Name: *4-Amino-5-bromo-2-chlorophenol*

Cat. No.: *B12851881*

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Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzoxazoles), the specific isomer of brominated aminophenol dictates both reaction kinetics and physical handling requirements. This guide compares the melting points (MP) of key isomers, correlating these physical properties with their internal hydrogen-bonding networks and crystal lattice energies.

Key Insight: Isomers with para-disposed hydrogen-bonding groups (OH/NH₂) exhibit the highest thermal stability due to extensive intermolecular lattice networks. Conversely, ortho-isomers often display reduced melting points due to intramolecular hydrogen bonding (the "Ortho Effect"), while meta-disposed isomers can exist as liquids or low-melting solids due to poor packing symmetry.

Comparative Data: Melting Point Landscape

The following table synthesizes experimental data for the most commercially relevant isomers. Note the significant deviation in the 3-amino-4-bromo isomer.

Compound Name	IUPAC Structure	CAS Number	Melting Point (°C)	Physical State	Key Structural Feature
4-Amino-2-bromophenol	OH(1), Br(2), NH ₂ (4)	16750-67-7	163 – 165 (dec)	Crystalline Solid	Para H-bond axis (High Symmetry)
5-Amino-2-bromophenol	OH(1), Br(2), NH ₂ (5)	55120-56-4	150 – 152	Crystalline Solid	Meta H-bond axis
2-Amino-5-bromophenol	OH(1), NH ₂ (2), Br(5)	38191-34-3	146 – 147 (dec)	Crystalline Solid	Ortho H-bond (Intra-molecular)
2-Amino-4-bromophenol	OH(1), NH ₂ (2), Br(4)	40925-68-6	130 – 135	Crystalline Solid	Ortho H-bond + Para Br (Packing disruption)
3-Amino-4-bromophenol	OH(1), NH ₂ (3), Br(4)	100367-37-1	< 25 (Liquid/Low)	Liquid / Low Solid	Meta H-bond + Steric crowding

Note: "(dec)" indicates decomposition at the melting point, a common trait in aminophenols due to thermal oxidation.

Structural Analysis & Mechanism

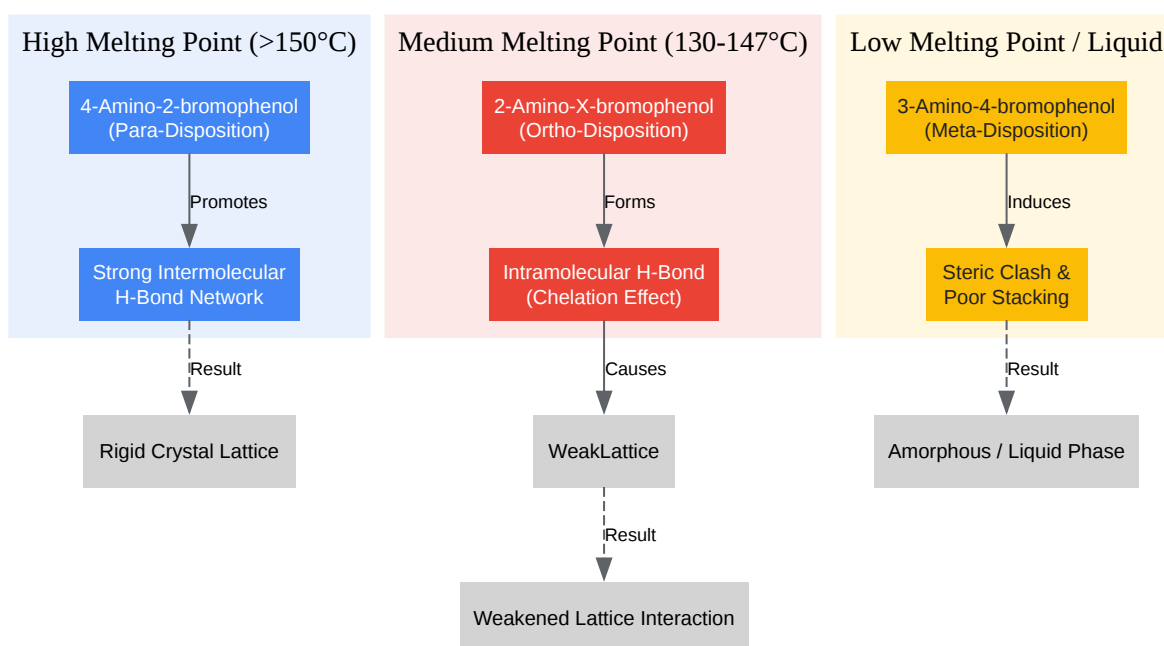
The variation in melting points is not random; it is a direct function of the Inter- vs. Intra-molecular Hydrogen Bonding ratio.

The "Ortho Effect" vs. Lattice Energy

- High MP (4-Amino-2-bromophenol): The hydroxyl (-OH) and amine (-NH₂) groups are para to each other. This geometry precludes intramolecular bonding, forcing the formation of strong intermolecular hydrogen bonds between molecules. This creates a rigid, high-energy crystal lattice requiring significant thermal energy to break.
- Intermediate MP (2-Amino isomers): When -OH and -NH₂ are ortho, they form a 5-membered intramolecular hydrogen bond ring. This "satisfies" the donor/acceptor potential within a single molecule, weakening the attraction between molecules and lowering the energy required to melt the lattice.
- Low MP (3-Amino-4-bromophenol): The meta relationship disrupts the planar stacking required for crystallization, and the ortho-bromo steric clash with the amine further destabilizes the lattice, resulting in a liquid state at room temperature.

Visual Logic: H-Bonding Network

The following diagram illustrates the causality between substitution patterns and observed physical states.



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Figure 1: Causal relationship between substituent geometry, hydrogen bonding mode, and resulting physical state.

Experimental Protocol: Accurate MP Determination

Aminophenols are prone to rapid air oxidation (turning brown/black), which acts as an impurity and artificially depresses the melting point. Standard open-capillary methods often yield inaccurate results for these compounds.

Protocol: Inert Atmosphere Capillary Method

Objective: Determine the intrinsic melting point without oxidative degradation.

- Preparation:
 - Dry the sample in a vacuum desiccator over
for 4 hours to remove trace water (water acts as a flux, lowering MP).
 - Grind the sample to a fine powder in an inert glove box or under a stream of Argon.
- Loading:
 - Use borosilicate glass capillaries (thin-walled).
 - Load 2–3 mm of sample into the capillary.
 - Critical Step: Flame-seal the open end of the capillary immediately after loading (or while under Argon flow) to exclude oxygen.
- Measurement:
 - Use a calibrated oil bath or digital melting point apparatus (e.g., Büchi or Mettler Toledo).
 - Ramp Rate: Fast ramp (10°C/min) to 20°C below expected MP, then slow ramp (1°C/min).

- Note: If the compound darkens before melting, oxidation has occurred; the result is invalid. A sealed capillary prevents this.
- Validation:
 - Sharp melting range ($< 2^{\circ}\text{C}$) indicates high purity.
 - Broad range ($> 4^{\circ}\text{C}$) indicates oxidation products or isomeric impurities.

Synthesis & Purification Context

The melting point is the primary indicator of isomeric purity during synthesis.

- Common Impurity: In the bromination of 2-aminophenol, the product is often a mixture of the 4-bromo (major) and 6-bromo (minor) isomers.
- Purification Logic:
 - Recrystallization: 4-Amino-2-bromophenol (MP 165°C) is much less soluble in ethanol/water mixtures than its isomers due to its high lattice energy.
 - Process: Dissolve crude mixture in hot ethanol; cool slowly. The high-melting para-isomer crystallizes first. The lower melting ortho-isomers remain in the mother liquor.

References

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- To cite this document: BenchChem. [Comparative Guide: Melting Point & Structural Analysis of Brominated Aminophenol Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12851881/docs#comparative-guide-melting-point-structural-analysis-of-brominated-aminophenol-isomers>]

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